

# Compound Identification and Molecular Structure

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## Compound of Interest

Compound Name: *2-Methoxybenzoyl cyanide*

Cat. No.: B1590097

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**2-Methoxybenzoyl cyanide**, also known as o-anisoyl cyanide, is characterized by a cyanide group attached to the carbonyl carbon of a 2-methoxybenzoyl group. This structure combines the reactivity of an acyl cyanide with the electronic and steric influences of an ortho-methoxy substituent on the phenyl ring.

## Key Identifiers:

- IUPAC Name: **2-methoxybenzoyl cyanide**[\[1\]](#)
- CAS Number: 72371-46-1[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>9</sub>H<sub>7</sub>NO<sub>2</sub>[\[1\]](#)[\[2\]](#)
- Molecular Weight: 161.16 g/mol [\[1\]](#)[\[2\]](#)
- Canonical SMILES: COC1=CC=CC=C1C(=O)C#N[\[1\]](#)[\[2\]](#)
- InChI Key: IYHWLEGZZRUPSK-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

Caption: Molecular Structure of **2-Methoxybenzoyl cyanide**.

## Physical Properties: A Comparative and Predictive Analysis

Direct, experimentally determined physical properties for **2-methoxybenzoyl cyanide** such as melting point, boiling point, and density are not currently reported in major chemical databases[2]. However, we can predict these properties with a high degree of confidence by analyzing its structural isomers and synthetic precursors.

The key structural features influencing physical properties are:

- Acyl Cyanide Group: Highly polar, contributing to a significant dipole moment.
- Ortho-Methoxy Group: A polar ether linkage that can engage in hydrogen bonding with protic solvents. Its position may introduce steric hindrance and intramolecular interactions not present in its meta- or para-isomers.
- Aromatic Ring: Provides a nonpolar surface area but is influenced by polar substituents.

Table 1: Comparison of Physical Properties with Related Compounds

Property	2-Methoxybenzoyl cyanide (Predicted)	2-Methoxyphenylacetonitrile (Isomer)	4-Methoxybenzyl cyanide (Isomer)	2-Methoxybenzoyl chloride (Precursor)
CAS Number	72371-46-1	7035-03-2	104-47-2[3]	21615-34-9
Physical State	Crystalline Solid or High-Boiling Liquid	Crystalline Solid	Liquid[3]	Liquid[4]
Melting Point (°C)	55 - 75	65-67	8[3]	N/A
Boiling Point (°C)	> 250 (est. at atm. pressure)	143 / 15 mmHg	286-287[3]	128-129 / 8 mmHg
Density (g/mL)	~1.15 - 1.25	N/A	1.085[3]	1.146
Solubility	Soluble in polar organic solvents (e.g., THF, CH <sub>2</sub> Cl <sub>2</sub> , Acetone). Likely insoluble in water.	N/A	0.01 g/L in water[3]	Reacts with water[4]

#### Expert Analysis & Causality:

- Melting Point:** The structural isomer 2-Methoxyphenylacetonitrile is a solid with a melting point of 65-67 °C. The direct attachment of the electronegative carbonyl oxygen in **2-methoxybenzoyl cyanide** is expected to create a stronger crystal lattice packing compared to the more flexible CH<sub>2</sub>CN linker in the isomer. Therefore, a melting point in a similar or slightly higher range is predicted.
- Boiling Point:** The boiling point is expected to be significantly high due to the molecule's high polarity and molecular weight. The boiling point of the related precursor, 2-methoxybenzoyl chloride, is 128-129 °C at a reduced pressure of 8 mmHg. Extrapolation to atmospheric pressure suggests a boiling point well over 200 °C, likely with some decomposition.

- Solubility: The high polarity suggests good solubility in common polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. Like most acyl cyanides, it is expected to be unstable in and react with protic solvents like water and alcohols.

## Anticipated Spectroscopic Signatures

While experimental spectra are not published, the structure of **2-methoxybenzoyl cyanide** allows for the confident prediction of its key spectroscopic features. These predictions are vital for reaction monitoring and product confirmation.

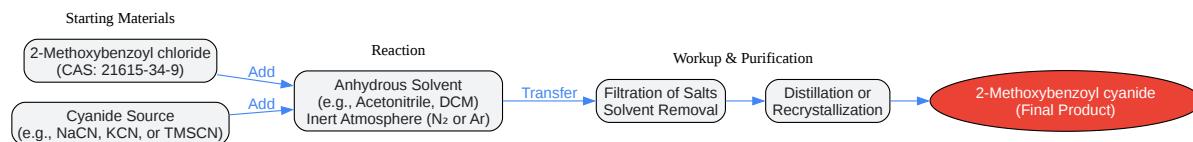
- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):
  - Methoxy Protons (-OCH<sub>3</sub>): A sharp singlet is expected around  $\delta$  3.8-4.0 ppm.
  - Aromatic Protons (Ar-H): Four protons in the aromatic region ( $\delta$  7.0-8.0 ppm) will appear as a complex multiplet pattern due to ortho, meta, and para couplings. The proton ortho to the electron-withdrawing benzoyl group is expected to be the most downfield.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):
  - Cyanide Carbon (-C≡N): A peak in the range of  $\delta$  115-120 ppm.
  - Carbonyl Carbon (-C=O): A peak significantly downfield, expected around  $\delta$  165-175 ppm.
  - Aromatic Carbons: Multiple peaks between  $\delta$  110-160 ppm. The carbon attached to the methoxy group (C-OCH<sub>3</sub>) will be the most upfield in this region, while the carbon attached to the carbonyl group (C-CO) will be further downfield.
  - Methoxy Carbon (-OCH<sub>3</sub>): A peak around  $\delta$  55-60 ppm.
- IR (Infrared) Spectroscopy:
  - Cyanide Stretch (C≡N): A strong, sharp absorption band is characteristic for the nitrile group, expected around 2220-2240 cm<sup>-1</sup>. The conjugation with the carbonyl group typically shifts this to a lower wavenumber compared to alkyl cyanides.
  - Carbonyl Stretch (C=O): A very strong, sharp absorption band is expected in the range of 1680-1700 cm<sup>-1</sup>.

- Aromatic C=C Stretches: Medium to weak bands in the 1450-1600  $\text{cm}^{-1}$  region.
- C-O-C Stretch (Aryl Ether): A strong band corresponding to the asymmetric C-O-C stretch is expected around 1240-1280  $\text{cm}^{-1}$ .
- Mass Spectrometry (MS):
  - Molecular Ion ( $\text{M}^+$ ): The molecular ion peak should be observed at  $\text{m/z} = 161.16$ .
  - Key Fragmentation Patterns: Electron ionization would likely lead to characteristic fragmentation. The most probable fragmentations are the loss of the cyanide radical ( $\bullet\text{CN}$ ,  $\text{m/z} = 26$ ) to give the 2-methoxybenzoyl cation at  $\text{m/z} = 135$ , and the loss of carbon monoxide (CO,  $\text{m/z} = 28$ ) from the  $\text{m/z} 135$  fragment.

## Synthesis, Stability, and Handling

### Plausible Synthetic Route

Acyl cyanides are typically synthesized from their corresponding acyl chlorides. The most direct and established method would involve the reaction of 2-methoxybenzoyl chloride with a cyanide salt.



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Caption: Plausible synthesis workflow for **2-Methoxybenzoyl cyanide**.

## Chemical Stability and Incompatibilities

- **Moisture Sensitivity:** As an acyl cyanide, the compound is expected to be highly sensitive to moisture. It will likely hydrolyze in the presence of water to form 2-methoxybenzoic acid and toxic hydrogen cyanide gas. Storage under an inert atmosphere (Nitrogen or Argon) with a desiccant is mandatory.
- **Incompatible Materials:** It should be kept away from strong acids, strong bases, oxidizing agents, and reducing agents. Acids will accelerate the release of hydrogen cyanide gas. Bases can catalyze its decomposition.

## Safe Handling and Storage

Given the extreme toxicity of related benzoyl cyanides, which are classified as "Fatal if swallowed," "Toxic in contact with skin," and "Toxic if inhaled," the same precautions must be assumed for **2-methoxybenzoyl cyanide**.

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles. All handling of the solid or solutions must be done inside a certified chemical fume hood to prevent inhalation.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be locked and accessible only to authorized personnel[5].
- **Spill & Emergency Procedures:** In case of a spill, evacuate the area. Use a spill kit designed for cyanides. Do not use water. In case of exposure, seek immediate medical attention.

## Experimental Protocols for Physical Property Determination

The following protocols are designed as self-validating systems for a researcher to determine the unknown physical properties of **2-methoxybenzoyl cyanide**.

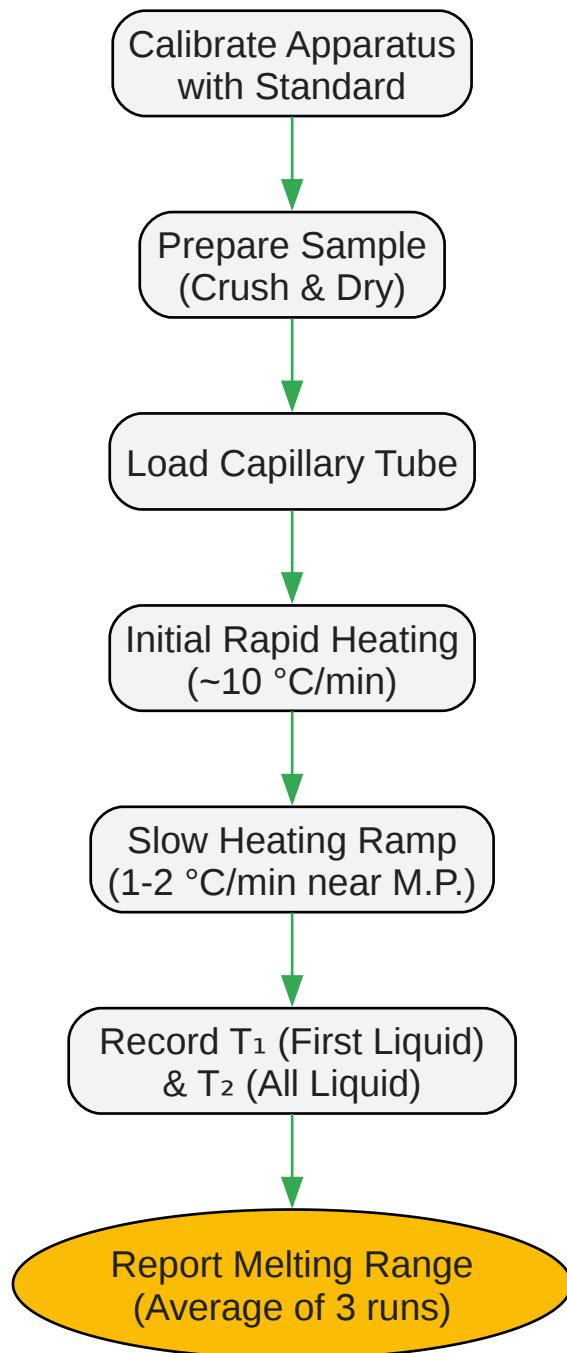
### Protocol: Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of solid **2-methoxybenzoyl cyanide**.

**Causality:** This method provides a precise melting range, which is a key indicator of purity. A sharp melting range (e.g.,  $< 1 \text{ }^{\circ}\text{C}$ ) indicates high purity.

**Methodology:**

- **Calibration:** Calibrate the melting point apparatus using a certified standard with a known melting point close to the expected range (e.g., benzoin, M.P.  $137 \text{ }^{\circ}\text{C}$ ).
- **Sample Preparation:** Under an inert atmosphere (glove box or nitrogen-purged bag), finely crush a small sample of **2-methoxybenzoyl cyanide**.
- **Capillary Loading:** Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm. Tap gently to ensure dense packing.
- **Measurement:**
  - Place the capillary in the apparatus.
  - Set a rapid heating ramp ( $10-15 \text{ }^{\circ}\text{C}/\text{min}$ ) to quickly approach the estimated melting point.
  - Once within  $20 \text{ }^{\circ}\text{C}$  of the expected melting point, reduce the heating rate to  $1-2 \text{ }^{\circ}\text{C}/\text{min}$ .
  - Record the temperature at which the first drop of liquid appears ( $T_1$ ).
  - Record the temperature at which the last crystal melts ( $T_2$ ).
- **Reporting:** Report the melting point as the range  $T_1 - T_2$ . Repeat the measurement two more times and report the average range.



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Caption: Workflow for Melting Point Determination.

## Protocol: Spectroscopic Analysis (NMR, IR, MS)

Objective: To obtain definitive structural confirmation of the synthesized **2-methoxybenzoyl cyanide**.

**Causality:** A combination of spectroscopic techniques provides unambiguous evidence of molecular structure, confirming the presence of all key functional groups and the overall connectivity.

**Methodology:**

- **<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:**
  - Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated acetone. Add a small amount of TMS as an internal standard if not already present in the solvent.
  - Acquire a <sup>1</sup>H NMR spectrum, ensuring adequate signal-to-noise.
  - Acquire a broadband proton-decoupled <sup>13</sup>C NMR spectrum.
  - Process the data and compare the observed chemical shifts and coupling patterns to the predicted values in Section 3.
- **FT-IR Spectroscopy:**
  - If the sample is a solid, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
  - If the sample is a liquid, a thin film can be prepared between two salt plates (NaCl or KBr).
  - Acquire the spectrum from 4000 to 400  $\text{cm}^{-1}$ .
  - Identify the key absorption bands for the C≡N, C=O, and C-O-C functional groups and compare them to the predicted frequencies.
- **Mass Spectrometry:**
  - Choose an appropriate ionization method. Electron Ionization (EI) is suitable for identifying fragmentation patterns, while a softer technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is better for confirming the molecular weight.
  - Acquire a full-scan mass spectrum.

- Identify the molecular ion peak ( $M^+$ ) and compare its  $m/z$  value to the calculated molecular weight. Analyze the fragmentation pattern to see if it matches the predicted losses of  $\bullet$ CN and CO.

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